molecular formula C13H10ClN3O B2376124 3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1923120-48-2

3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2376124
CAS No.: 1923120-48-2
M. Wt: 259.69
InChI Key: KLWZJIXWTWLJRQ-UHFFFAOYSA-N
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Description

3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the chloro and methylphenyl groups adds to its chemical reactivity and potential biological activity.

Scientific Research Applications

3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Safety and Hazards

The safety and hazards associated with such compounds can vary widely and are often determined by the specific substituents present on the pyrazolo[1,5-a]pyrazin-4(5H)-one core .

Future Directions

Future research in this area could focus on the development of novel heterocyclic fragments that can be suitably elaborated to complement a chosen target protein . This could lead to the discovery of new drugs with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 3-chloropyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrazine core can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield 3-amino-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole ring, offering different chemical and biological properties.

Uniqueness

3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to the presence of the chloro and methylphenyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern and electronic properties differentiate it from other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

3-chloro-2-(4-methylphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-8-2-4-9(5-3-8)11-10(14)12-13(18)15-6-7-17(12)16-11/h2-7H,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWZJIXWTWLJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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